molecular formula C8H5FO3 B1319907 2-(2-Fluorophenyl)-2-oxoacetic acid CAS No. 79477-86-4

2-(2-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B1319907
CAS No.: 79477-86-4
M. Wt: 168.12 g/mol
InChI Key: NNBNIEJYCZQNEK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-oxoacetic acid is a fluorinated aromatic α-keto acid with the molecular formula C₈H₅FO₃ (molecular weight: 168.12 g/mol). Its structure features a fluorine atom at the ortho position of the benzene ring, adjacent to the oxoacetic acid group. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the electronic effects imparted by the fluorine substituent, which can modulate reactivity, stability, and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2-oxoacetic acid typically involves the reaction of 2-fluorobenzoyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed and decarboxylated to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-2-oxoacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Comparison

The position of fluorine on the phenyl ring significantly influences the physicochemical properties of 2-aryl-2-oxoacetic acids. Below is a comparative analysis of structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Position Key Structural Features
2-(2-Fluorophenyl)-2-oxoacetic acid Not explicitly provided C₈H₅FO₃ 168.12 Ortho (C2) High steric hindrance near oxo group
2-(3-Fluorophenyl)-2-oxoacetic acid 79477-87-5 C₈H₅FO₃ 168.12 Meta (C3) Reduced steric effects; balanced electronic distribution
2-(4-Fluorophenyl)-2-oxoacetic acid 2251-76-5 C₈H₅FO₃ 168.12 Para (C4) Symmetric substitution; enhanced resonance stabilization
2-(2,4-Difluorophenyl)-2-oxoacetic acid 1094294-16-2 C₈H₄F₂O₃ 186.11 Ortho and para Increased electronegativity; dual electronic effects
2-(Furan-2-yl)-2-oxoacetic acid 1467-70-5 C₆H₄O₄ 140.09 Heterocyclic Conjugation with furan oxygen; altered solubility

Key Observations :

  • Electronic Effects : Para-fluorine (e.g., 4-fluoro derivative) enhances resonance stabilization of the oxo group, whereas meta-fluorine (3-fluoro) balances inductive electron withdrawal and resonance effects .

Reactivity and Stability

  • Acidity and Deprotonation : The stability of the azanion (deprotonated form) in aprotic solvents varies with fluorine position. For example, UV-Vis studies show that meta- and para-fluorinated analogs generate more stable azanions due to reduced steric strain and enhanced charge delocalization .
  • Reaction Mechanisms : Substituents influence reaction pathways. In the synthesis of azo compounds, electron-withdrawing groups (e.g., fluorine at C2 or C4) increase the electrophilicity of the α-carbon, accelerating nucleophilic addition reactions .
  • Metabolic Pathways : In drug metabolism studies, analogs like 2-oxo-clopidogrel (a related α-keto acid) undergo hepatic biotransformation to active metabolites, with substituent positions dictating stereochemical outcomes and biological activity .

Biological Activity

Overview

2-(2-Fluorophenyl)-2-oxoacetic acid, an organic compound with the chemical formula C8_8H5_5FO3_3, features a fluorine atom attached to a phenyl ring and an oxoacetic acid moiety. This unique structure imparts significant biological activity, particularly in the realms of enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which can lead to modulation or inhibition of target activities. This interaction may result in various biological effects depending on the specific pathways involved.

Table 1: Summary of Biological Activities

Activity Findings
Enzyme Inhibition Effective against specific metabolic enzymes; potential for drug development in metabolic disorders.
Anti-inflammatory Effects Reduced cellular infiltration and cytokine levels in animal models of asthma .
Potential Antiviral Properties Similar compounds have shown promise in inhibiting viral entry; further research needed .

Case Study: Inflammation Modulation

In a study involving DP "7" mice, treatment with phenyl acetic acid derivatives resulted in significant reductions in asthma symptoms. These included decreased eosinophil and lymphocyte infiltration in bronchoalveolar lavage fluid and reduced airway hyperreactivity, highlighting the compound's potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other fluorinated phenyl acetic acids:

Compound Key Features Biological Activity
2-Fluorophenylacetic Acid Lacks oxo group; simpler structureModerate enzyme inhibition
3-(2-Fluorophenyl)propionic Acid Different functional group positioningVariable anti-inflammatory effects
2-(4-Fluorophenyl)-2-oxoacetic Acid Similar oxo group but different fluorine positionPotentially enhanced antiviral activity

Properties

IUPAC Name

2-(2-fluorophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBNIEJYCZQNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597369
Record name (2-Fluorophenyl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79477-86-4
Record name (2-Fluorophenyl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenyl)-2-oxoacetic acid
2-(2-Fluorophenyl)-2-oxoacetic acid
2-(2-Fluorophenyl)-2-oxoacetic acid
2-(2-Fluorophenyl)-2-oxoacetic acid
2-(2-Fluorophenyl)-2-oxoacetic acid
2-(2-Fluorophenyl)-2-oxoacetic acid

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